molecular formula C10H11FN2 B13158051 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile

3-[(Dimethylamino)methyl]-5-fluorobenzonitrile

Cat. No.: B13158051
M. Wt: 178.21 g/mol
InChI Key: OAVZLUGFSDLKIJ-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-5-fluorobenzonitrile is an organic compound with the molecular formula C10H11FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a dimethylaminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile typically involves the introduction of the dimethylaminomethyl group and the fluorine atom onto the benzonitrile core. One common method is through a nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-chloromethyl-5-fluorobenzonitrile, is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

3-[(Dimethylamino)methyl]-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile involves its interaction with specific molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. These interactions can modulate specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(Dimethylamino)methyl]-4-fluorobenzonitrile: Similar structure with the fluorine atom at the 4-position.

    3-[(Dimethylamino)methyl]benzonitrile: Lacks the fluorine atom, affecting its reactivity and properties.

    5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of the dimethylaminomethyl group, leading to different chemical behavior.

Uniqueness

3-[(Dimethylamino)methyl]-5-fluorobenzonitrile is unique due to the specific positioning of the dimethylaminomethyl group and the fluorine atom on the benzonitrile core

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-5-fluorobenzonitrile

InChI

InChI=1S/C10H11FN2/c1-13(2)7-9-3-8(6-12)4-10(11)5-9/h3-5H,7H2,1-2H3

InChI Key

OAVZLUGFSDLKIJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)F)C#N

Origin of Product

United States

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